

Application Note: High-Efficiency Synthesis of 3,5-Diiodo-2-Methoxybenzoic Acid

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Compound of Interest

Compound Name: 3,5-diiodo-2-methoxybenzoic acid

CAS No.: 19094-55-4

Cat. No.: B14165722

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Abstract & Scope

This application note details a robust, laboratory-scale protocol for the synthesis of **3,5-diiodo-2-methoxybenzoic acid** (3,5-DIMBA) starting from 3,5-diiodosalicylic acid (3,5-DISA).

While the methylation of salicylic acid is a standard transformation, the presence of bulky iodine atoms at the ortho (3-position) and para (5-position) sites relative to the phenol group introduces significant steric hindrance and electronic deactivation. Standard mild methylation conditions often result in incomplete conversion or exclusive esterification.^[1]

This guide presents a Two-Step Global Methylation – Selective Saponification route.^[1] This strategy ensures quantitative capping of the hindered phenol by driving the reaction to the methyl ester/methyl ether intermediate, followed by regioselective hydrolysis to yield the target free acid.

Chemical Strategy & Mechanism^{[1][2]}

The Steric Challenge

In 3,5-diiodosalicylic acid, the iodine atom at position 3 exerts a "steric gatekeeper" effect. It physically shields the phenolic oxygen, making nucleophilic attack on the methylating agent (Methyl Iodide or Dimethyl Sulfate) kinetically slower than in unsubstituted salicylic acid.

The Solution: Global Methylation

Attempting to selectively methylate only the phenol in the presence of the free carboxylic acid is challenging due to the higher acidity of the carboxyl group (

~3) versus the phenol (

~7-8).

- Step 1 (Exhaustive Methylation): We treat 3,5-DISA with excess methyl iodide (MeI) and base.[1] This converts both the carboxylate and the phenolate to methyl groups, forming Methyl 3,5-diiodo-2-methoxybenzoate.[1]
- Step 2 (Regioselective Hydrolysis): We utilize the differential stability of esters vs. ethers.[1] The ester moiety is susceptible to base-catalyzed hydrolysis (saponification), while the methyl ether remains robustly stable under these conditions.

Reaction Pathway Diagram[1]

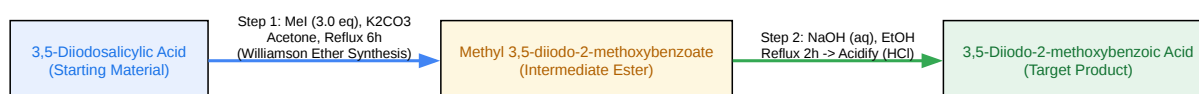


Figure 1: Two-step synthesis pathway overcoming steric hindrance at the C3 position.

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[1]

Experimental Protocol

Materials & Reagents

Reagent	Role	Purity/Grade
3,5-Diiodosalicylic Acid	Starting Material	>98% (HPLC)
Methyl Iodide (MeI)	Alkylating Agent	99% (Caution: Carcinogen)
Potassium Carbonate (K ₂ CO ₃)	Base	Anhydrous, Powdered
Acetone	Solvent (Step 1)	ACS Reagent Grade
Ethanol (95%)	Solvent (Step 2)	Technical Grade
Sodium Hydroxide (NaOH)	Hydrolysis Base	Pellets or 4M Solution
Hydrochloric Acid (HCl)	Acidification	37% (conc.)

Step 1: Synthesis of Methyl 3,5-diiodo-2-methoxybenzoate

Objective: Exhaustive methylation of hydroxyl and carboxyl groups.[1]

- Setup: Equip a 500 mL Round Bottom Flask (RBF) with a heavy magnetic stir bar and a reflux condenser. Connect the condenser to a scrubber containing 10% NaOH (to trap escaping MeI vapors).
- Dissolution: Charge the RBF with 3,5-diiodosalicylic acid (10.0 g, 25.6 mmol) and Acetone (150 mL). Stir until fully dissolved.
- Base Addition: Add Potassium Carbonate (10.6 g, 76.8 mmol, 3.0 eq). The mixture may become a slurry.[1]
- Alkylation: In a fume hood, add Methyl Iodide (4.8 mL, 76.8 mmol, 3.0 eq) via syringe.
 - Note: Excess MeI is required to drive the reaction to completion against the steric bulk of the iodines.
- Reaction: Heat the mixture to a gentle reflux (approx. 60°C bath temperature) for 6–8 hours.
 - Monitoring: Check TLC (Silica; Hexane:EtOAc 8:2).[1] The starting material (

~0.1, streaking) should disappear, replaced by the less polar ester intermediate (

~0.6).

- Workup:
 - Cool the mixture to room temperature.
 - Filter off the inorganic solids (K_2CO_3/KI) and rinse the filter cake with a small amount of acetone.
 - Concentrate the filtrate under reduced pressure (Rotavap) to yield the crude Methyl 3,5-diiodo-2-methoxybenzoate as a pale yellow solid or oil.[1]
 - Checkpoint: Yield is typically >90%.[1][2][3] Proceed directly to hydrolysis without further purification if purity is >95% by TLC/HPLC.[1]

Step 2: Saponification to 3,5-DIMBA

Objective: Selective cleavage of the methyl ester.

- Dissolution: Dissolve the crude intermediate from Step 1 in Ethanol (50 mL).
- Hydrolysis: Add Sodium Hydroxide solution (4M, 20 mL).
- Reaction: Reflux the mixture for 1–2 hours.
 - Mechanism:[1][4][5][6][7] The reaction mixture will likely become homogeneous as the sodium salt of the product forms.
- Workup:
 - Evaporate the bulk of the ethanol under reduced pressure.
 - Dilute the residue with Water (100 mL).
 - Clarification (Optional): If the solution is cloudy (unreacted ester), wash with Ethyl Acetate (2 x 30 mL) and discard the organic layer. Keep the aqueous layer.[1]

- Precipitation: Cool the aqueous solution in an ice bath (0–5°C). Slowly add conc. HCl dropwise with stirring until pH reaches ~1.
 - Observation: A thick white/off-white precipitate of **3,5-diiodo-2-methoxybenzoic acid** will form.[1]
- Isolation: Filter the solid using a Büchner funnel. Wash the cake with cold water (3 x 20 mL) to remove residual salts.
- Drying: Dry the solid in a vacuum oven at 50°C overnight.

Process Workflow Diagram

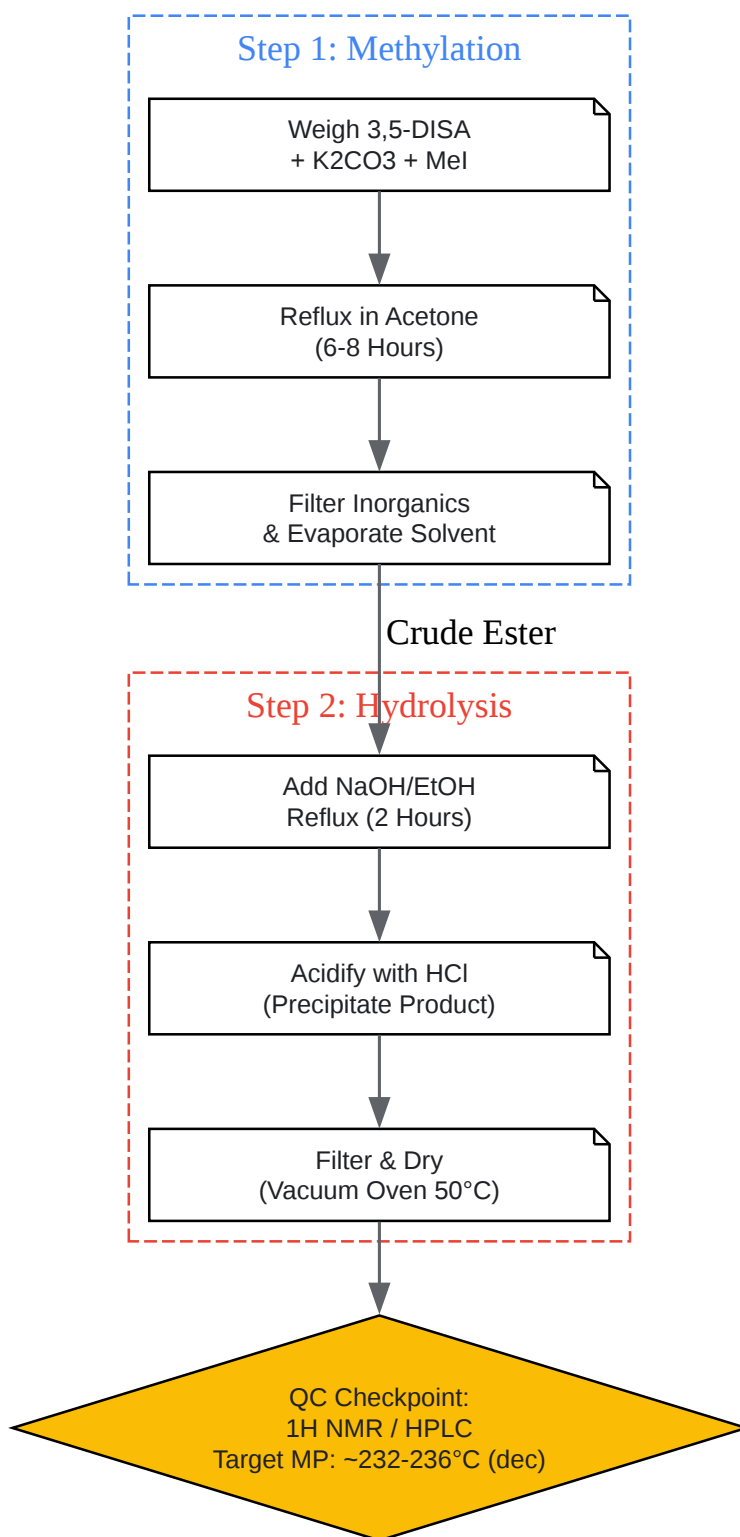


Figure 2: Operational workflow for the synthesis of 3,5-DIMBA.

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Quality Control & Characterization

Expected Properties

- Appearance: White to off-white crystalline powder.[1][8]
- Melting Point: The starting material (3,5-DISA) melts at ~235°C. The methylated product (3,5-DIMBA) typically shows a similar or slightly lower melting range depending on crystal habit, often 198–205°C (analogous to similar di-halo anisic acids, verify experimentally).[1]
Note: Literature values for the specific di-iodo-methoxy derivative vary; verify against a standard.
- Solubility: Soluble in ethanol, DMSO, alkali (as salt); insoluble in water.[1]

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Low Yield in Step 1	Incomplete methylation due to steric hindrance.[1]	Switch solvent to DMF (Dimethylformamide) and increase temp to 80°C. DMF is more polar and accelerates SN2 reactions.[1]
Product is Sticky/Oil	Residual solvent or incomplete acidification.[1]	Recrystallize from Ethanol/Water (1:1).[1] Ensure pH is <1 during precipitation.[1]
Starting Material Remains	Moisture in K ₂ CO ₃ .[1]	Use freshly ground, anhydrous K ₂ CO ₃ .[1] Water kills the alkylating agent.[1]

Safety & Handling (HSE)

- Methyl Iodide (MeI): A volatile, potent carcinogen and neurotoxin.[1] MUST be handled in a certified fume hood. Double-gloving (Nitrile) is recommended.[1] Destroy excess MeI in waste streams using ammonia or hydroxide solutions.
- 3,5-Diiodosalicylic Acid: Irritant.[1] Iodine-containing compounds can release free iodine (

) upon thermal decomposition; avoid excessive heating during drying.[1]

- Waste Disposal: Segregate halogenated organic waste. Do not mix with general organic solvents.[1]

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